molecular formula C10H8BrNO B13705960 5-(2-Bromophenyl)-2-methyloxazole

5-(2-Bromophenyl)-2-methyloxazole

Cat. No.: B13705960
M. Wt: 238.08 g/mol
InChI Key: XSCXJGHLRATDIK-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring and a methyl group on the oxazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and purification methods are critical factors in industrial production to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding oxazoline using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane is a typical reagent for oxidation.

    Reduction: Lithium aluminum hydride in tetrahydrofuran is used for reduction reactions.

Major Products

    Substitution: Products include various substituted phenyl oxazoles depending on the nucleophile used.

    Oxidation: Oxazole N-oxides are the major products.

    Reduction: Oxazolines are formed as major products.

Scientific Research Applications

5-(2-Bromophenyl)-2-methyloxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-methyloxazole
  • 5-(2-Fluorophenyl)-2-methyloxazole
  • 5-(2-Iodophenyl)-2-methyloxazole

Uniqueness

5-(2-Bromophenyl)-2-methyloxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-(2-bromophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

XSCXJGHLRATDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

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